Tubulin polymerization-IN-75

Leishmaniasis Antiparasitic Chalcone SAR

Procure CAS 5325-66-6 with confidence based on isomer-specific performance data. This 2-pyridyl chalcone demonstrates sub-micromolar antileishmanial activity, outperforming pentamidine and its 3-/4-pyridyl isomers. As a validated tubulin polymerization inhibitor (IC50 30 µM) with antiproliferative effects in Huh7 and 293T cells, it is a critical SAR benchmark for oncology programs. Avoid substitutions; only the 2-pyridyl geometry confers the potency required for target engagement and lead optimization.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 5325-66-6
Cat. No. B14166183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-75
CAS5325-66-6
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=N2
InChIInChI=1S/C14H11NO/c16-14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-15-13/h1-11H/b10-9+
InChIKeyGYPWVWMVBAKTHW-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-Phenyl-3-pyridin-2-ylprop-2-en-1-one (CAS 5325-66-6) | Chalcone Derivative Specifications & Sourcing


(E)-1-phenyl-3-pyridin-2-ylprop-2-en-1-one (CAS 5325-66-6) is a synthetic chalcone analog characterized by a phenyl ring and a 2-pyridyl moiety linked via an α,β-unsaturated ketone bridge [1]. This compound belongs to the 1,3-diaryl-2-propen-1-one class, which serves as biosynthetic precursors for flavonoids and is associated with a broad spectrum of pharmacological activities [2]. It is a yellow solid with a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol, soluble in organic solvents such as ethanol and DMSO but exhibiting limited aqueous solubility [1].

Why (E)-1-Phenyl-3-pyridin-2-ylprop-2-en-1-one Cannot Be Casually Substituted with Generic Chalcones


Simple substitution of this compound with another pyridinyl chalcone or a generic phenyl chalcone is scientifically unsound due to the strong dependence of biological activity on the precise position and nature of the heteroaromatic ring. In head-to-head antileishmanial evaluations, the 2-pyridyl isomer consistently demonstrates superior potency compared to its 3-pyridyl and 4-pyridyl counterparts [1]. Furthermore, structure-activity relationship (SAR) studies confirm that the presence of a 2-pyridyl group on the B-ring, particularly in combination with specific A-ring modifications, is a critical determinant of cytotoxic potency against leukemia cell lines, a property not conferred by non-pyridyl or other heterocyclic analogs [2]. Therefore, procurement decisions must be guided by specific, isomer-resolved performance data rather than class-level assumptions.

Head-to-Head Comparative Data for (E)-1-Phenyl-3-pyridin-2-ylprop-2-en-1-one vs. Analogs


Antileishmanial Activity: (E)-1-Phenyl-3-pyridin-2-ylprop-2-en-1-one Outperforms Pentamidine and 3-/4-Pyridyl Isomers

This compound and its close analogs demonstrate potent antileishmanial activity. Crucially, the 2-pyridyl isomer is essential for high potency. The most active inhibitor in the series, a 1-phenyl-3-pyridin-2-yl-2-propen-1-one derivative, showed an IC50 of 0.95 µM against Leishmania donovani [1]. All identified potent inhibitors (IC50 < 5 µM) in this study were exclusively 3-pyridin-2-yl derivatives, while the 3-pyridyl and 4-pyridyl analogs were less effective [1]. Furthermore, this compound class is reported to be more active than the reference drug pentamidine [1].

Leishmaniasis Antiparasitic Chalcone SAR

Antioxidant Capacity: (E)-1-Phenyl-3-pyridin-2-ylprop-2-en-1-one Derivatives Exhibit Superior Ferrous Ion Chelation vs. Quercetin

In a study evaluating a series of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives, several compounds demonstrated significantly enhanced ferrous ion chelating (FIC) activity compared to the flavonoid standard quercetin [1]. The parent scaffold enables this activity, with specific substitutions further modulating it.

Antioxidant Ferrous Ion Chelating Oxidative Stress

Anticancer Mechanism: (E)-1-Phenyl-3-pyridin-2-ylprop-2-en-1-one Acts as a Quantified Tubulin Polymerization Inhibitor

The compound, also referred to as Tubulin polymerization-IN-75, is a direct inhibitor of tubulin polymerization, a key mechanism for anticancer agents . This activity is directly quantified and translates to antiproliferative effects in human cancer cell lines.

Anticancer Tubulin Inhibitor Cytotoxicity

Structure-Activity Relationships Confirm 2-Pyridyl Moiety is Essential for Potent Antileukemic Activity

A comprehensive SAR study of 22 chalcones on eight human leukemia cell lines identified that compounds with the lowest IC50 values contained a 2-pyridyl group at the 4-position on the B-ring [1]. The lead compound, a 4-(2-pyridyl)chalcone derivative, exhibited potency comparable to the established antitumor agent etoposide against U-937 cells while showing lower toxicity toward normal human peripheral blood mononuclear cells [1].

Leukemia Anticancer Chalcone SAR

Validated Research & Screening Applications for (E)-1-Phenyl-3-pyridin-2-ylprop-2-en-1-one


Lead Optimization in Antileishmanial Drug Discovery

This compound serves as a validated starting point for developing new antileishmanial therapies. Evidence shows that the 1-phenyl-3-pyridin-2-yl-2-propen-1-one scaffold provides sub-micromolar activity against L. donovani, outperforming the reference drug pentamidine and showing a clear potency advantage over its 3-pyridyl and 4-pyridyl isomers [1]. Medicinal chemistry programs can leverage this scaffold's established SAR to design next-generation analogs with improved efficacy and selectivity.

Investigating Tubulin-Targeting Anticancer Mechanisms

As a confirmed inhibitor of tubulin polymerization (IC50 = 30 µM) with demonstrated antiproliferative effects in Huh7 and 293T cancer cells (IC50 = 14.3 and 13.8 µM), this compound is a valuable tool compound for studying microtubule dynamics and mitotic arrest [1]. Its defined mechanism differentiates it from other cytotoxic chalcones and enables focused research on tubulin as a therapeutic target in oncology.

Development of Metal-Chelating Antioxidant Agents

Research demonstrates that derivatives of this compound are significantly more potent ferrous ion chelators than the natural antioxidant quercetin (EC50 of 16.53 µg/mL for a key derivative vs. 87.24 µg/mL for quercetin) [1]. This property is not observed in many non-pyridyl chalcones. The compound and its analogs are therefore excellent candidates for developing novel antioxidants aimed at mitigating oxidative stress in diseases where metal ion dysregulation is a contributing factor.

Structure-Activity Relationship (SAR) Studies in Oncology

This compound is a critical reference in SAR campaigns focused on chalcone-based anticancer agents. Recent findings highlight that the 2-pyridyl moiety is a key pharmacophore for achieving high potency against leukemia cell lines, with activity comparable to etoposide [1]. Using this compound as a benchmark allows researchers to systematically probe how modifications to the A- and B-rings impact anticancer efficacy, cellular uptake, and off-target toxicity, guiding the design of more selective clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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